molecular formula C6H11ClO3 B14346574 Methyl 4-chloro-3-methoxybutanoate CAS No. 98486-31-8

Methyl 4-chloro-3-methoxybutanoate

Cat. No.: B14346574
CAS No.: 98486-31-8
M. Wt: 166.60 g/mol
InChI Key: YCZIPIXITSDILM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methoxybutanoate is an organic compound with the molecular formula C6H11ClO3. It is a derivative of butanoic acid, featuring a chloro and a methoxy group attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-methoxybutanoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-methoxybutanoic acid with methanol in the presence of an acid catalyst. Another method includes the alkylation of methyl 4-chloro-3-oxobutanoate with appropriate alkyl halides .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-methoxybutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to yield alcohols.

    Hydrolysis: In the presence of aqueous acid or base, the ester can be hydrolyzed to produce 4-chloro-3-methoxybutanoic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Substitution: Formation of 4-azido-3-methoxybutanoate or 4-thiocyanato-3-methoxybutanoate.

    Oxidation: Formation of 4-chloro-3-methoxybutanoic acid.

    Reduction: Formation of 4-chloro-3-methoxybutanol.

Scientific Research Applications

Methyl 4-chloro-3-methoxybutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-methoxybutanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group, being an electron-withdrawing group, makes the adjacent carbon more susceptible to nucleophilic attack. This property is exploited in various substitution reactions where the chloro group is replaced by other functional groups. The methoxy group, on the other hand, can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: Methyl 4-chloro-3-methoxybutanoate is unique due to the presence of both chloro and methoxy groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it valuable in various research and industrial applications.

Properties

CAS No.

98486-31-8

Molecular Formula

C6H11ClO3

Molecular Weight

166.60 g/mol

IUPAC Name

methyl 4-chloro-3-methoxybutanoate

InChI

InChI=1S/C6H11ClO3/c1-9-5(4-7)3-6(8)10-2/h5H,3-4H2,1-2H3

InChI Key

YCZIPIXITSDILM-UHFFFAOYSA-N

Canonical SMILES

COC(CC(=O)OC)CCl

Origin of Product

United States

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